2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
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Overview
Description
“2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 2090987-48-5 . It has a molecular weight of 231.05 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrN2O2/c8-6-5(7(11)12)4-2-1-3-10(4)9-6/h1-3H2,(H,11,12) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
1. Synthesis and Functionalization
- The compound plays a role in the synthesis of heterocyclic compounds, a crucial area in medicinal chemistry. For instance, it has been used in the large-scale synthesis of bicyclic heteroaryl-substituted 6-alkylidene penems, serving as a key intermediate (Nikitenko et al., 2006).
- It is involved in various functionalization reactions. For example, it has been used in the synthesis of pyrrolopyridine analogs of nalidixic acid, highlighting its utility in developing antibacterial compounds (Toja et al., 1986).
2. Insecticide Development
- This compound is a key intermediate in the synthesis of new insecticides, such as chlorantraniliprole. Studies have explored various synthesis methods for this compound, emphasizing its role in the development of agricultural chemicals (Niu Wen-bo, 2011).
3. Structural Analysis and Molecular Studies
- Research includes the structural analysis of derivatives of this compound through methods like X-ray crystallography. This analysis is essential for understanding the molecular structure and properties of potential active pharmaceutical ingredients (Ganapathy et al., 2015).
- Experimental and theoretical studies have been conducted on the functionalization reactions of related pyrazole carboxylic acids, providing insights into the chemical behavior and potential applications of these compounds (Yıldırım et al., 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-6-5(7(11)12)4-2-1-3-10(4)9-6/h1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLUMDPUGDCXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NN2C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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